molecular formula C18H23Cl2NO2 B2364028 1-(4-Chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride CAS No. 478654-04-5

1-(4-Chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride

Cat. No. B2364028
CAS RN: 478654-04-5
M. Wt: 356.29
InChI Key: GJTRHGBXSHIWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride, also known as CL-316243, is a selective beta-3 adrenergic receptor agonist. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

Uterine Relaxant Activity

A study focused on synthesizing novel racemic compounds related to this chemical structure, evaluating them for uterine relaxant activity both in vitro on isolated rat uterus and in vivo in pregnant rats. These compounds were found to exhibit potent uterine relaxant activity, significantly delaying the onset of labor in pregnant rats without significant cardiac stimulant potential compared to isoxsuprine hydrochloride (Viswanathan & Chaudhari, 2006).

Antimicrobial and Antiradical Activity

Another research effort involved the synthesis of a homologous series of compounds, focusing on their antimicrobial and antioxidant activities. These activities were compared with those of beta-blocker types of compounds, revealing generally lower biological activities in comparison (Čižmáriková et al., 2020).

Enhancing Reactivity towards Benzoxazine Ring Formation

Phloretic acid was explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This novel approach indicates potential applications in materials science (Trejo-Machin et al., 2017).

Antimicrobial and Antidiabetic Activities

Synthesized derivatives of 4-aminophenol were tested for their antimicrobial and antidiabetic activities, showing broad-spectrum activities against various strains and significant inhibition of amylase and glucosidase. These findings suggest potential applications in developing antimicrobial and antidiabetic therapies (Rafique et al., 2022).

Allosteric Modulators of GABA B Receptors

Research into 2,2-disubstituted 3-[3,5-di-iso-propyl-4-hydroxyphenyl]propan-1-ol derivatives as allosteric modulators of GABAB receptors identified compounds with potential activity for modulating these receptors, indicating possible therapeutic applications (Kerr et al., 2007).

properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2.ClH/c1-13-10-17(8-9-18(13)19)22-12-16(21)11-20-14(2)15-6-4-3-5-7-15;/h3-10,14,16,20-21H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTRHGBXSHIWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNC(C)C2=CC=CC=C2)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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